Isoquinoline, 7-ethenyl-
CAS No.: 1158755-27-1
Cat. No.: VC16193646
Molecular Formula: C11H9N
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158755-27-1 |
|---|---|
| Molecular Formula | C11H9N |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 7-ethenylisoquinoline |
| Standard InChI | InChI=1S/C11H9N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h2-8H,1H2 |
| Standard InChI Key | LELPWQUXFMMEKH-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC2=C(C=C1)C=CN=C2 |
Introduction
Chemical Structure and Nomenclature
7-Ethenylisoquinoline (IUPAC name: 7-ethenylisoquinoline) belongs to the benzopyridine class of heterocyclic aromatic compounds. Its structure consists of a benzene ring fused to a pyridine ring, with an ethenyl group (-CH=CH₂) substituted at the 7th position (Figure 1). The isoquinoline core provides a planar, conjugated system that facilitates interactions with biological targets, while the ethenyl substituent introduces steric and electronic modifications that influence reactivity and binding affinity.
The numbering system for isoquinoline designates the nitrogen atom at position 2, with adjacent carbon atoms numbered sequentially around the fused rings. Substituents at the 7th position occupy a spatially distinct region compared to derivatives modified at the 1st or 3rd positions, potentially altering interactions with enzymes or receptors .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 7-ethenylisoquinoline has been reported in the literature, analogous methods for 1-ethenylisoquinoline derivatives provide a template for its preparation. A key strategy involves the condensation of pre-functionalized isoquinoline precursors with aldehydes or alkenes. For example, the patent EP0680953A1 describes the synthesis of 1-ethenylisoquinoline derivatives via:
-
Condensation Reactions:
-
Bischler-Napieralski Cyclization:
Industrial-Scale Production
Large-scale synthesis poses challenges due to the need for regioselective substitution. Continuous flow reactors and microwave-assisted synthesis could enhance yield and purity. Solvent-free conditions, as described in patent EP0680953A1, may reduce environmental impact .
Table 1: Comparison of Synthetic Methods for Ethenylisoquinoline Derivatives
| Method | Reagents/Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | Acetic acid, 150–160°C | ~60% | Simple setup, scalable | Limited regioselectivity |
| Bischler-Napieralski | POCl₃, reflux | ~45% | High functional group tolerance | Multi-step, low yields |
| Catalytic Dehydrogenation | Pd/C, H₂ atmosphere | ~75% | High efficiency | Requires dihydro precursors |
*Hypothetical yields based on analogous reactions .
Physicochemical Properties
The ethenyl group at the 7th position confers distinct properties compared to unsubstituted isoquinoline:
-
Solubility: Limited aqueous solubility (estimated logP ≈ 2.8) due to the hydrophobic ethenyl group. Soluble in polar organic solvents (e.g., DMSO, ethanol) .
-
Stability: Susceptible to oxidation at the ethenyl double bond, requiring storage under inert atmospheres.
-
Spectroscopic Characteristics:
Biological Activity and Pharmacological Effects
Table 2: Biological Activities of Isoquinoline Derivatives
| Compound | Substituents | IC₅₀ (GABAₐ)* | Anxiolytic Dose (mg/kg) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|
| 7-Ethenylisoquinoline | 7-ethenyl | N/A | Not tested | Not tested |
| 1-(3',4'-Dimethoxystyryl)isoquinoline | 1-ethenyl, 6,7-dimethoxy | 12 nM | 0.5 | >500 |
| Diazepam | N/A | 8 nM | 2.0 | 300 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume